

Application Notes and Protocols for [18F]AMG 580 PET Scans

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Introduction

AMG 580 is a novel, selective, and potent small-molecule antagonist of phosphodiesterase 10A (PDE10A). Labeled with fluorine-18 ([18F]AMG 580), it serves as a promising positron emission tomography (PET) tracer for the in vivo visualization and quantification of PDE10A.[1][2] This enzyme is highly expressed in the striatum and is a target of interest in the research of neuropsychiatric disorders such as schizophrenia and Huntington's disease.[2] These application notes provide a summary of the available preclinical data on the administration and dosing of [18F]AMG 580 for PET imaging studies, primarily derived from research in non-human primates.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for [18F]AMG 580 as reported in preclinical studies.

Table 1: In Vitro Binding Affinity of AMG 580

Parameter	Value	Species	Reference
K D	71.9 pM	Baboon	[3]

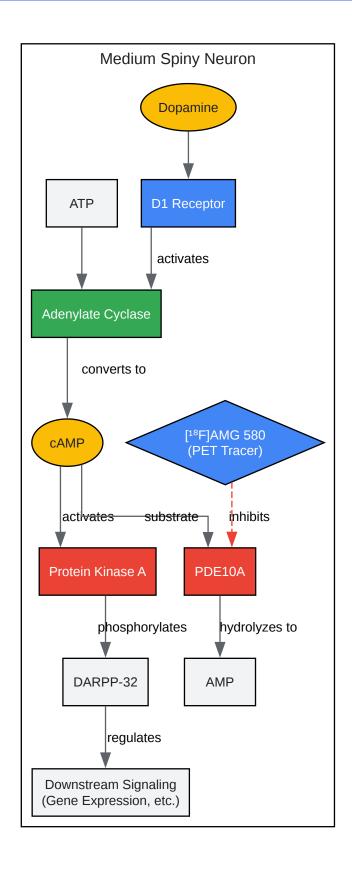


Table 2: Preclinical PET Imaging Parameters for [18F]AMG 580 in Non-Human Primates

Parameter	Value	Species	Notes	Reference
Injected Activity	121 ± 18 MBq (mean ± SD)	Rhesus Monkey, Baboon	Intravenous administration.	[3]
Injected Mass	Not specified			
Scan Duration	Dynamic scan for 180 minutes	Rhesus Monkey, Baboon	[4]	
Blocking Agent	Unlabeled AMG 580 or a specific PDE10A inhibitor	Rhesus Monkey, Baboon	Used to demonstrate target specificity.	[3]
Blocking Dose (unlabeled AMG 580)	0.24 mg/kg	Baboon	Resulted in ~70% decrease in binding potential.	[3]
In vivo K D	~0.44 nM	Baboon	Estimated by Scatchard analysis.	[3]

Signaling Pathway





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Caption: Signaling pathway of Dopamine D1 receptor and the role of PDE10A.



Experimental Protocols

The following protocols are based on preclinical studies in non-human primates and are intended for research purposes only.[3]

Radiosynthesis of [18F]AMG 580

[¹⁸F]AMG 580 is prepared via a one-step nucleophilic [¹⁸F]fluorination procedure. The precursor molecule is reacted with [¹⁸F]fluoride, followed by purification using high-performance liquid chromatography (HPLC). The final product should be formulated in a physiologically compatible solution for intravenous injection.

Animal Preparation

- Subject: Non-human primate (e.g., Rhesus monkey or baboon).
- Fasting: Animals should be fasted for an appropriate period before the scan (e.g., 4-6 hours) to reduce metabolic variability.
- Anesthesia: Anesthetize the animal for the duration of the imaging procedure. The choice of anesthetic should be consistent across studies to minimize effects on cerebral blood flow and radiotracer kinetics.
- Catheterization: Place intravenous catheters for radiotracer injection and blood sampling.

PET Imaging Workflow

Caption: Preclinical PET imaging workflow for [18F]AMG 580.

Image Acquisition Protocol

- Scanner: A high-resolution PET scanner.
- Transmission Scan: Perform a transmission scan for attenuation correction prior to the emission scan.
- Radiotracer Administration: Administer a bolus injection of [18F]AMG 580 intravenously. A
 mean activity of 121 ± 18 MBq has been used in non-human primate studies.[3]



- Emission Scan: Acquire a dynamic emission scan immediately following injection for a duration of 180 minutes.
- Blocking/Occupancy Studies: To determine target specificity and receptor occupancy, a
 separate scan can be performed with pre-administration of a PDE10A inhibitor or unlabeled
 AMG 580. For example, a 0.24 mg/kg dose of unlabeled AMG 580 has been shown to
 reduce the binding potential by approximately 70% in baboons.[3]

Data Analysis

- Image Reconstruction: Reconstruct the dynamic PET data with appropriate corrections for attenuation, scatter, and random coincidences.
- Region of Interest (ROI) Definition: Co-register the PET images with anatomical images
 (e.g., MRI) to define ROIs, including the striatum (caudate and putamen) as the target region
 and the cerebellum as a reference region.
- Kinetic Modeling: Analyze the time-activity curves from the ROIs using appropriate kinetic
 models to estimate parameters such as the binding potential (BP ND). Models such as the
 two-tissue compartment model (2TC) or the simplified reference tissue model (SRTM) have
 been used.[3]
- Metabolite Analysis: If using arterial blood sampling, analyze the plasma to determine the fraction of unmetabolized radiotracer over time, which is used as an input function for kinetic modeling.

Disclaimer

The information provided in these application notes is based on preclinical research and is intended for investigational use only. The administration and dosing protocols for [18F]AMG 580 in humans have not been established. Any clinical application of this radiotracer would require further investigation and regulatory approval.

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References

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